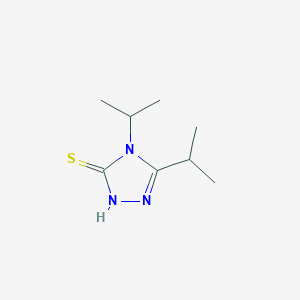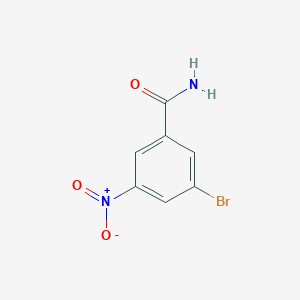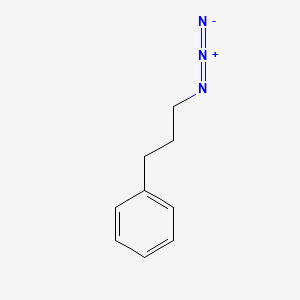
(3-Azidopropyl)benzene
描述
(3-Azidopropyl)benzene is an organic compound characterized by a benzene ring attached to a three-carbon propyl chain, which in turn is connected to an azide group (N₃).
作用机制
Target of Action
(3-Azidopropyl)benzene is primarily used as a reactant in the preparation of GDP-triazoles . These GDP-triazoles are known to inhibit human α-1,3-fucosyltransferases , which are enzymes that play a crucial role in the biosynthesis of complex carbohydrates.
Mode of Action
It is known that the azide functional group in the compound offers a facile route to the installation of a range of synthetically interesting motifs . This includes amines, aziridines, 1,4-substituted-1,2,3-triazoles, and isocyanates . The [3+2] azide-alkyne cycloaddition, also known as Click chemistry, can be attributed to increasing the popularity of azides with medicinal chemists due to the ease with which biologically active molecules can be constructed with a high degree of structural diversity .
Biochemical Pathways
The compound’s role in the synthesis of gdp-triazoles suggests that it may influence the pathways involving human α-1,3-fucosyltransferases
Pharmacokinetics
It’s known that the compound is thermally unstable and prone to detonation . This instability could potentially affect its bioavailability and pharmacokinetic profile.
Result of Action
The primary result of the action of this compound is the synthesis of GDP-triazoles . These compounds have been shown to inhibit human α-1,3-fucosyltransferases , potentially impacting the biosynthesis of complex carbohydrates.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s thermal instability suggests that temperature could significantly impact its stability and efficacy . Additionally, the compound’s synthesis from alkyl mesylates and halides was investigated under continuous flow conditions, suggesting that the flow rate and pressure could also influence its action .
准备方法
Synthetic Routes and Reaction Conditions: (3-Azidopropyl)benzene can be synthesized through the nucleophilic substitution reaction of 1-chloro-3-propylbenzene with sodium azide (NaN₃). The reaction typically occurs in an organic solvent such as ethanol under reflux conditions. The general reaction scheme is as follows:
C₆H₅CH₂CH₂CH₂Cl+NaN₃→C₆H₅CH₂CH₂CH₂N₃+NaCl
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance safety and efficiency. Continuous flow reactors allow for better control over reaction conditions and minimize the risks associated with handling azides, which can be hazardous .
化学反应分析
Types of Reactions: (3-Azidopropyl)benzene undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction is highly efficient and widely used in bioconjugation and material science.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction between azides and alkynes.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed:
Click Chemistry: 1,2,3-Triazoles
Reduction: Propylbenzylamine
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
(3-Azidopropyl)benzene is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of complex molecules through click chemistry.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of biologically active triazoles.
Material Science: It is employed in the creation of novel materials with specific properties, such as polymers and nanomaterials.
Bioconjugation: The azide group allows for the attachment of this compound to biomolecules, facilitating the study of biological processes.
相似化合物的比较
(3-Bromopropyl)benzene: Similar structure but with a bromine atom instead of an azide group.
(3-Chloropropyl)benzene: Contains a chlorine atom in place of the azide group.
(3-Hydroxypropyl)benzene: Features a hydroxyl group instead of an azide group.
Uniqueness: (3-Azidopropyl)benzene is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical reactions. The azide group enables the compound to participate in click chemistry, a highly efficient and selective reaction not typically observed with other functional groups .
属性
IUPAC Name |
3-azidopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-12-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMBBQJILJGRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395787 | |
| Record name | (3-azidopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27126-20-1 | |
| Record name | (3-azidopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



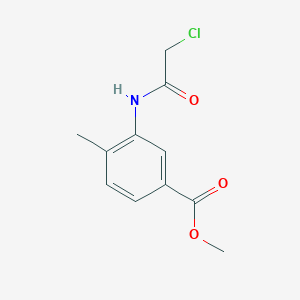
![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)
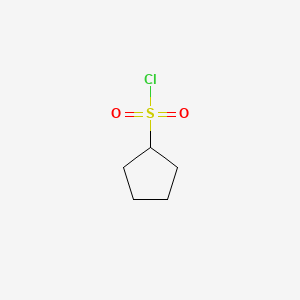
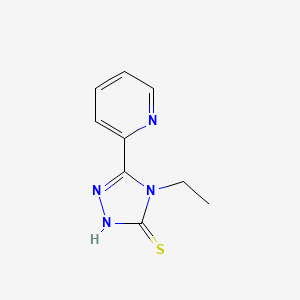
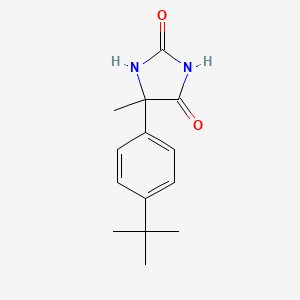
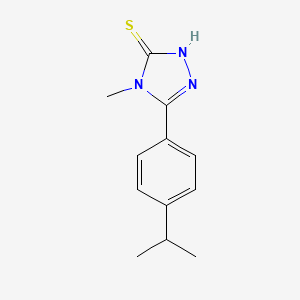
![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)
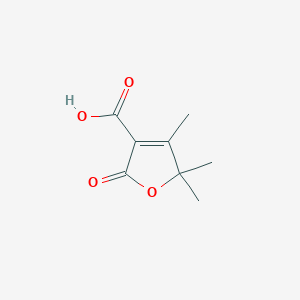

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)
